molecular formula C9H12BrClFN B1520331 [(5-Bromo-2-fluorophenyl)methyl](ethyl)amine hydrochloride CAS No. 1235439-66-3

[(5-Bromo-2-fluorophenyl)methyl](ethyl)amine hydrochloride

Cat. No.: B1520331
CAS No.: 1235439-66-3
M. Wt: 268.55 g/mol
InChI Key: CRLDTPMKPCESLD-UHFFFAOYSA-N
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Description

[(5-Bromo-2-fluorophenyl)methyl](ethyl)amine hydrochloride is a useful research compound. Its molecular formula is C9H12BrClFN and its molecular weight is 268.55 g/mol. The purity is usually 95%.
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Biological Activity

(5-Bromo-2-fluorophenyl)methylamine hydrochloride, a halogenated phenyl compound, is gaining attention in pharmacological research due to its potential biological activities. The compound's molecular formula is C10H12BrClF and it has a CAS number of 2250242-18-1. Its unique structure, featuring both bromo and fluoro substituents, suggests enhanced lipophilicity and receptor binding affinity, making it a candidate for various therapeutic applications.

Structural Characteristics

The compound's structure is characterized by:

  • Bromine and Fluorine Substituents : These halogens may influence the compound's interaction with biological receptors.
  • Ethyl Group : This addition is believed to enhance the lipophilicity of the compound, facilitating better membrane permeability.

Biological Activity Overview

Research indicates that (5-Bromo-2-fluorophenyl)methylamine hydrochloride exhibits a range of biological activities, particularly in the context of neurological disorders. Its structural similarity to known neurotransmitter modulators positions it as a potential pharmacological agent.

Key Findings

  • Neurotransmitter Modulation : The compound has been noted for its interaction with neurotransmitter receptors, which may influence their activity and contribute to its pharmacological effects.
  • Receptor Binding Affinity : Studies suggest that the halogen substitutions enhance the binding affinity to various receptors, potentially leading to improved therapeutic outcomes.
  • Synthesis Methods : Various synthetic routes exist for producing this compound, which are crucial for its availability in research settings.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (5-Bromo-2-fluorophenyl)methylamine hydrochloride, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberKey Features
(4-Bromo-2-fluorophenyl)methoxyamine Hydrochloride2833040-80-3Contains methoxy group; different bromine position
(2-Bromo-5-fluorophenyl)methylamine1645529-42-5Different substitution pattern
(5-Bromo-2-fluorophenyl)methylamine1019484-07-1Lacks ethyl group; may exhibit different pharmacokinetics

The specific halogen substitutions and the presence of an ethyl group in (5-Bromo-2-fluorophenyl)methylamine hydrochloride enhance its bioactivity compared to similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of (5-Bromo-2-fluorophenyl)methylamine hydrochloride:

  • Interaction Studies : Research has demonstrated that this compound interacts with various biological receptors, influencing their activity. Further studies are needed to elucidate specific mechanisms of action .
  • Toxicity Profiling : A study analyzing 976 chemicals indicated that halogenated compounds often exhibit varied toxicity profiles depending on their structure and receptor interactions .
  • Anti-Virulence Activity : Evidence suggests that related compounds may inhibit ion channel complexes in pathogens, indicating potential applications in antimicrobial therapies .

Properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN.ClH/c1-2-12-6-7-5-8(10)3-4-9(7)11;/h3-5,12H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLDTPMKPCESLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-66-3
Record name Benzenemethanamine, 5-bromo-N-ethyl-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235439-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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